molecular formula C14H22N2O2S B500244 N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide CAS No. 941912-94-3

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

Cat. No. B500244
CAS RN: 941912-94-3
M. Wt: 282.4g/mol
InChI Key: GTZKEBCXPWYSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide, also known as S 33084, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine sulfonamides, which have shown promising results in treating various diseases such as cancer, inflammation, and neurological disorders.

Mechanism of Action

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide are A G protein-coupled receptors . These receptors play a crucial role in responding to hormones and neurotransmitters, affecting various biological processes such as reproduction, development, locomotion, and feeding .

Mode of Action

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide interacts with its targets, leading to a series of biochemical reactions. It exhibits alpha-adrenergic agonist activity and interacts with octopamine receptors of the central nervous system . It also inhibits monoamine oxidases and prostaglandin synthesis . These interactions lead to overexcitation, potentially causing paralysis and death in certain organisms .

Biochemical Pathways

The compound affects the Tox21-nuclear receptor signaling and stress response pathways . By interacting with diverse receptors in these pathways, it can influence a wide range of biological responses. The exact downstream effects depend on the specific context and the organisms involved.

Pharmacokinetics

In silico admet assays predict that the compound and its metabolites can pass theblood-brain barrier (BBB) . This suggests that it can induce toxicity in both the central and peripheral nervous systems .

Result of Action

The compound’s action results in cytotoxic effects, as demonstrated by MTT and PC assays in HepG2 cells . Amitraz, a related compound, was found to be more cytotoxic than its metabolites .

Action Environment

The action, efficacy, and stability of N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide can be influenced by various environmental factors. For instance, it is volatile and almost insoluble in water . Its chemical properties suggest it is only slightly mobile with a low potential for leaching to groundwater .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11-6-8-16(9-7-11)19(17,18)15-14-5-4-12(2)10-13(14)3/h4-5,10-11,15H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZKEBCXPWYSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)NC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-methylpiperidine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.